N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine
Overview
Description
“1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine” is a benzene derivative with multiple substituents, including an ethyl group, a benzyl group, and a methyl group . Benzene derivatives are a class of organic compounds that contain a benzene ring as part of their structure .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of benzene derivatives is characterized by a benzene ring, which contains six pi electrons delocalized in six p orbitals above and below the plane of the ring . The positions of the substituents on the benzene ring can be indicated using ortho- (o-), meta- (m-), or para- (p-) nomenclature when there are two substituents on the benzene ring .
Chemical Reactions Analysis
Benzene and its derivatives can undergo various types of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position, which can be resonance stabilized .
Mechanism of Action
Mode of Action
The mode of action of N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine is currently unknown . It’s possible that the compound interacts with its targets through a mechanism similar to other benzene derivatives, which often involve electrophilic substitution reactions .
Pharmacokinetics
The compound’s predicted boiling point is 300.3±22.0 °C, and its density is 0.995±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-15(17)11-13(16)2/h4-11H,3,12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLZHPVQHJKBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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